4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chloro-substituted methoxyphenyl group and an isopropyl group attached to the triazole ring. The thiol group (-SH) attached to the triazole ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Thiol Group Introduction: The thiol group can be introduced through the reaction of the triazole intermediate with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The triazole ring can interact with enzymes and receptors, affecting their function. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the isopropyl group.
4-(5-chloro-2-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of an isopropyl group.
4-(5-chloro-2-methoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of an isopropyl group.
Uniqueness
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties
Properties
CAS No. |
1019061-94-9 |
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Molecular Formula |
C12H14ClN3OS |
Molecular Weight |
283.78 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14ClN3OS/c1-7(2)11-14-15-12(18)16(11)9-6-8(13)4-5-10(9)17-3/h4-7H,1-3H3,(H,15,18) |
InChI Key |
ZDBISKVKXWYYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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